molecular formula C7H16N2O2 B11720451 N,N'-Dimethyl(tert-butoxy)carbohydrazide

N,N'-Dimethyl(tert-butoxy)carbohydrazide

Cat. No.: B11720451
M. Wt: 160.21 g/mol
InChI Key: BBHIFEWYPZUQKA-UHFFFAOYSA-N
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Description

N,N'-Dimethyl(tert-butoxy)carbohydrazide is a carbohydrazide derivative characterized by a central hydrazide backbone (-CONH-NH-CO-) modified with a tert-butoxy group and methyl substituents on both nitrogen atoms. The tert-butoxy group enhances steric bulk and may improve solubility in organic solvents, while the dimethyl substituents likely reduce hydrogen-bonding capacity compared to unsubstituted carbohydrazides.

Key structural features include:

  • Tert-butoxy group: Provides steric protection and electron-withdrawing effects, influencing reactivity and stability.

Properties

IUPAC Name

tert-butyl N-methyl-N-(methylamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9(5)8-4/h8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHIFEWYPZUQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl(tert-butoxy)carbohydrazide typically involves the reaction of tert-butyl carbazate with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The tert-butyl carbazate acts as a protecting group for the amino functionality, which is later deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of N,N’-Dimethyl(tert-butoxy)carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for continuous production, reducing the reaction time and improving yield .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl(tert-butoxy)carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield hydrazine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butoxy group.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted carbohydrazides, depending on the reaction conditions and reagents used .

Scientific Research Applications

N,N’-Dimethyl(tert-butoxy)carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Dimethyl(tert-butoxy)carbohydrazide involves its ability to act as a protecting group for amino functionalities. The tert-butoxy group provides steric hindrance, preventing unwanted reactions at the amino site. Upon deprotection, the amino group is released, allowing for further chemical modifications. The molecular targets and pathways involved include interactions with various enzymes and receptors, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbohydrazide derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of N,N'-Dimethyl(tert-butoxy)carbohydrazide with structurally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Applications/Activities
This compound* C₉H₁₉N₂O₂ 187.26 (calc.) tert-butoxy, N,N'-dimethyl Not reported Inferred: Coordination chemistry
N'-tert-butyl(tert-butoxy)carbohydrazide C₉H₂₀N₂O₂ 188.27 tert-butoxy, N'-tert-butyl Not reported Protein degrader building blocks
N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide C₁₁H₁₅N₃O₄ 253.25 tert-butoxy, 3-nitrophenyl Not reported High-nitrogen energetic materials
N'-(3-chlorophenyl)methylcarbohydrazide C₁₇H₂₅ClN₂O₄ 356.85 tert-butoxy, 3-chlorobenzyl Not reported Synthetic intermediate
4-Tosyl benzoic acid carbohydrazide C₁₅H₁₅N₃O₃S 317.36 Tosyl, benzoic acid Not reported MAO-A inhibition (IC₅₀: 0.8 µM)

*Hypothetical data inferred from analogous structures.

Key Comparative Insights

Structural Modifications and Reactivity: Aryl vs. Alkyl Substituents: Compounds with aryl groups (e.g., 3-nitrophenyl or 3-chlorobenzyl ) exhibit stronger electron-withdrawing effects, enhancing electrophilic reactivity. Hydrogen-Bonding Capacity: N,N'-Dimethyl substitution eliminates NH groups, reducing hydrogen-bond donors compared to unsubstituted carbohydrazides like those in and , which show antibacterial activity dependent on NH interactions.

Synthetic Pathways :

  • This compound likely follows routes similar to (Method A/B), where alkyl halides react with carbohydrazide precursors. For example, N'-(3-chlorophenyl)methylcarbohydrazide is synthesized via Zn-mediated coupling, suggesting the target compound could use analogous methylating agents.

Spectroscopic Properties :

  • IR Spectroscopy : Unsubstituted carbohydrazides (e.g., ) show N-H stretches at ~3350–3400 cm⁻¹, absent in N,N'-dimethyl derivatives. The tert-butoxy C=O stretch (~1680 cm⁻¹) aligns with carboxamide signals in .
  • NMR : Methyl groups in N,N'-dimethyl derivatives would resonate as singlets at ~2.8–3.2 ppm (¹H) and ~35–40 ppm (¹³C), distinct from aryl-substituted analogs (e.g., 5k in shows aromatic protons at 7.20–7.30 ppm).

Biological and Functional Activities: Antimicrobial Activity: Aryl-substituted carbohydrazides () exhibit MIC values of 12.5–50 µg/mL against pathogens like E. coli and B. subtilis, whereas alkyl-substituted derivatives (e.g., N'-tert-butyl ) lack reported antimicrobial efficacy, suggesting substituent-dependent activity. Corrosion Inhibition: Schiff base carbohydrazides () achieve >95% inhibition efficiency via donor-acceptor interactions; N,N'-dimethyl derivatives may underperform due to reduced electron-donating capacity. MAO-A Inhibition: highlights 4-tosyl derivatives as potent MAO-A inhibitors (IC₅₀: 0.8 µM), whereas alkyl-substituted carbohydrazides are less likely to engage in π-stacking or hydrogen bonding critical for enzyme interaction.

Coordination Chemistry :

  • Carbhydrazides with NH groups (e.g., ) form stable complexes with transition metals (Zn²⁺, Co²⁺) via N and O coordination. N,N'-Dimethyl substitution likely disrupts metal-binding, as seen in , where NH-free analogs show reduced stability.

Research Implications and Gaps

  • Thermal Stability: Tert-butoxy groups may enhance thermal stability (e.g., reports [Zn(chz)³(N(NO₂)₂)₂] as thermally stable up to 200°C), but dimethyl substitution requires empirical validation.
  • Pharmacological Potential: While aryl-substituted carbohydrazides dominate drug discovery (), N,N'-dimethyl derivatives remain underexplored, warranting studies on bioavailability and toxicity.

Biological Activity

N,N'-Dimethyl(tert-butoxy)carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure

This compound features a hydrazide functional group, which is known for its biological significance. The presence of the tert-butoxy group enhances its solubility and stability, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds with hydrazide moieties exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Hydrazides have been shown to possess antibacterial and antifungal properties.
  • Antitumor Activity : Some derivatives demonstrate cytotoxic effects against various cancer cell lines.
  • Urease Inhibition : Certain hydrazides are recognized for their ability to inhibit urease, an enzyme implicated in various diseases.

Antimicrobial Activity

A study on related hydrazides indicated significant antimicrobial properties. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values revealed that certain compounds exhibited potent activity against pathogens like Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Benzylidene-4-tert-butylbenzohydrazide12.5S. typhi
Other related hydrazides50-250Various

Antitumor Activity

The antiproliferative effects of this compound have been explored in vitro against several cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Cell LineIC50 (µM)Reference
MCF-7TBD
HCT 116TBD
HEK 293TBD

Urease Inhibition

Urease inhibition is a critical area of research for compounds like this compound. Urease plays a role in the pathogenesis of certain infections and conditions such as kidney stones. Studies have shown that hydrazides can inhibit urease activity effectively.

CompoundIC50 (µM)Comparison Standard (Thiourea)
This compoundTBD21.14 ± 0.425

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes, such as urease, through competitive or non-competitive inhibition.
  • Cellular Uptake : The presence of the tert-butoxy group may enhance cellular permeability, facilitating greater uptake into target cells.
  • Reactive Oxygen Species (ROS) : Some studies suggest that hydrazides can modulate oxidative stress pathways, either by acting as antioxidants or pro-oxidants depending on the context.

Case Studies

  • Antimicrobial Efficacy : A comprehensive study evaluated various hydrazides against clinical isolates of bacteria, demonstrating that certain modifications enhanced antibacterial activity significantly.
  • Antiproliferative Effects : Research on similar compounds showed promising results in reducing tumor cell viability, highlighting the potential for further development into anticancer agents.

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